Tyr-Pro-Ala
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Overview
Description
EMDB-3 is a peptide endomorphin (EM) degradation blocker.
Scientific Research Applications
Protein Folding and Isomerization : Tyr-Pro-Ala is involved in the study of proline cis-trans isomerization in peptides, which is crucial for protein folding and biological function. For instance, Grathwohl and Wüthrich (1981) demonstrated that replacing Ala with Tyr in peptides significantly affects the rate of proline isomerization (Grathwohl & Wüthrich, 1981).
Enzymatic Assays and Receptor Binding : Research on peptides containing Tyr-Pro motifs has led to the development of continuous direct assays for peptidyl prolyl cis-trans isomerases, as explored by García-Echeverría et al. (1993). Such assays are vital for understanding enzyme functions and kinetics (García-Echeverría et al., 1993).
Peptide Conformation and Dynamics : Studies by Juy et al. (2009) have examined the conformation and mobility of tyrosine side chains in tetrapeptides, including those with Pro-Tyr segments. This research is essential for understanding peptide structure and function (Juy et al., 2009).
Peptide-Functionalized Gold Nanoparticles : Slocik et al. (2008) demonstrated the use of peptide-functionalized gold nanoparticles, including sequences with Pro-Ala-Tyr, for sensing applications. This innovative approach leverages the specific interactions of peptides with metal ions (Slocik et al., 2008).
Biological Activity and Healthspan Enhancement : The dipeptide Tyr-Ala, related to this compound, was found by Zhang et al. (2016) to significantly enhance the lifespan and healthspan of Caenorhabditis elegans, indicating potential applications in anti-aging research (Zhang et al., 2016).
Properties
Molecular Formula |
C17H23N3O5 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C17H23N3O5/c1-10(17(24)25)19-15(22)14-3-2-8-20(14)16(23)13(18)9-11-4-6-12(21)7-5-11/h4-7,10,13-14,21H,2-3,8-9,18H2,1H3,(H,19,22)(H,24,25)/t10-,13-,14-/m0/s1 |
InChI Key |
CDBXVDXSLPLFMD-BPNCWPANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YPA |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EMDB3; EMDB 3; EMDB-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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